molecular formula C16H16N2O4 B1649375 DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE CAS No. 65739-40-4

DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE

Cat. No.: B1649375
CAS No.: 65739-40-4
M. Wt: 300.31 g/mol
InChI Key: XUYCSFZRYWQKJJ-UHFFFAOYSA-N
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Description

DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(6-ethoxycarbonylpyridin-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYCSFZRYWQKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443537
Record name Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65739-40-4
Record name Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE" properties and characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for Diethyl 2,2'-bipyridine-6,6'-dicarboxylate , structured for researchers and drug development professionals.

High-Purity Ligand Precursor for Catalysis & Supramolecular Assembly

Executive Summary

Diethyl 2,2'-bipyridine-6,6'-dicarboxylate (CAS: 65739-40-4) is a specialized bipyridine derivative distinguished by its steric bulk and electronic properties at the 6,6'-positions.[1] Unlike its 4,4'-substituted counterparts widely used in dye-sensitized solar cells (DSSCs) for anchoring, the 6,6'-substitution pattern is engineered for coordination geometry control .

This compound serves as the primary precursor to the 2,2'-bipyridine-6,6'-dicarboxylic acid (H₂bda) ligand family. In ruthenium-based Water Oxidation Catalysts (WOCs), the "bda" ligand forces an equatorial coordination geometry, leaving axial sites open for substrate interaction—a critical structural feature that enables record-breaking turnover frequencies (TOFs) in artificial photosynthesis.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Identification Data
ParameterTechnical Specification
Chemical Name Diethyl 2,2'-bipyridine-6,6'-dicarboxylate
Common Abbreviations Et₂bda, 6,6'-COOEt-bpy
CAS Number 65739-40-4
Molecular Formula C₁₆H₁₆N₂O₄
Molecular Weight 300.31 g/mol
SMILES CCOC(=O)c1cccc(n1)c2cccc(n2)C(=O)OCC
Physical Characteristics
PropertyValue / Observation
Appearance White to off-white crystalline solid
Melting Point 81–82 °C
Solubility Soluble in CH₂Cl₂, CHCl₃, DMSO, MeOH; Insoluble in water
pKa (of acid form) ~2.2 (first proton), indicating strong acidity of the conjugated system

Structural Analysis & Spectroscopy

The 6,6'-disubstitution creates significant steric strain, preventing the coplanarity of the two pyridine rings in the free ligand state. Upon metal coordination, the ligand forces a distortion in the octahedral field, often resulting in O-Ru-O angles significantly larger than 90° (approx. 123° in Ru(bda)L₂ complexes).

Expected 1H NMR Profile (CDCl₃, 400 MHz)
  • Aromatic Region (7.9 – 8.8 ppm):

    • δ ~8.6-8.8 (dd): Protons at 3,3' positions (ortho to inter-ring bond, deshielded).

    • δ ~8.1-8.3 (dd): Protons at 5,5' positions (ortho to ester).

    • δ ~7.9-8.0 (t): Protons at 4,4' positions.

  • Aliphatic Region:

    • δ ~4.4-4.5 (q): Methylene protons (-OCH ₂CH₃) of the ethyl ester.

    • δ ~1.4-1.5 (t): Methyl protons (-OCH₂CH ₃).

Synthesis & Production Protocols

The synthesis requires a stepwise oxidation-esterification workflow. The 6,6' positions are resistant to direct functionalization; therefore, the methyl precursor is the standard starting point.

Workflow Diagram

Synthesis Start 6,6'-Dimethyl-2,2'-bipyridine Inter 2,2'-Bipyridine-6,6'-dicarboxylic acid (H2bda) Start->Inter Oxidation (SeO2 or KMnO4) Final Diethyl 2,2'-bipyridine-6,6'-dicarboxylate (Et2bda) Inter->Final Esterification (EtOH, H2SO4, Reflux)

Figure 1: Synthetic pathway from commercially available dimethyl-bipyridine to the diethyl ester.

Detailed Protocol

Step 1: Oxidation to H₂bda (Diacid)

  • Reagents: Dissolve 6,6'-dimethyl-2,2'-bipyridine (10 mmol) in 1,4-dioxane/water (4:1). Add Selenium Dioxide (SeO₂) (2.5 eq).

  • Reaction: Reflux for 24 hours. The solution typically turns dark.

  • Workup: Filter hot to remove selenium metal. Evaporate solvent.

  • Purification: Recrystallize from dilute HNO₃ or precipitate by adjusting pH to ~2.

  • Yield: Expect 60–80% of white solid (H₂bda).

Step 2: Esterification to Et₂bda (Target)

  • Reagents: Suspend H₂bda (5 mmol) in absolute Ethanol (50 mL). Add conc. H₂SO₄ (1-2 mL) as catalyst.

  • Reaction: Reflux for 12–16 hours. The solid will dissolve as the ester forms.

  • Neutralization: Cool to RT. Neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with CH₂Cl₂ (3 x 30 mL). Wash combined organics with brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation: Check TLC (SiO₂, 5% MeOH in DCM). Product is a white solid.

Applications in Catalysis & Drug Development

Water Oxidation Catalysts (WOCs)

This is the definitive application. The Ru(bda)L₂ class of catalysts (where bda is derived from hydrolysis of this ester) represents the state-of-the-art in molecular water oxidation.[2]

Mechanism of Action: The steric bulk of the carboxylates at the 6,6' positions prevents the formation of a planar tridentate coordination. Instead, the ligand coordinates equatorially, forcing the O-Ru-O angle to open to ~123°. This distortion exposes the axial sites, allowing two water molecules to coordinate or facilitating the formation of a dimeric transition state.

Pathway:

  • WNA (Water Nucleophilic Attack): A solvent water molecule attacks the high-valent Ru(V)=O species.

  • I2M (Interaction of 2 M-O units): Two Ru(V)=O units couple radically to form the O-O bond.[3] The bda ligand specifically lowers the barrier for this pathway due to the open axial geometry.

Catalytic Cycle Diagram

CatalyticCycle Ru2 Ru(II)-OH2 Ru3 Ru(III)-OH Ru2->Ru3 -e-, -H+ Ru4 Ru(IV)=O Ru3->Ru4 -e-, -H+ Ru5 Ru(V)=O (Active Species) Ru4->Ru5 -e- Dim [Ru-O-O-Ru] Dimer Intermed. Ru5->Dim I2M Path (Radical Coupling) Dim->Ru2 +H2O, -O2

Figure 2: The simplified catalytic cycle for Ru(bda) complexes, highlighting the radical coupling (I2M) pathway favored by the 6,6'-geometry.

Supramolecular & Medicinal Chemistry
  • Metallosupramolecular Polymers: The diethyl ester can be used to synthesize metallopolymers where the ester groups act as latent binding sites or solubility enhancers.

  • Drug Delivery: The hydrolyzed diacid form is investigated for its ability to chelate metals (Zn, Cu) in biological systems, potentially disrupting metallo-enzyme pathways in cancer cells, although this is less developed than its catalytic uses.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling: Handle in a fume hood. Avoid inhalation of dust.

  • Storage: Store at room temperature in a dry, inert atmosphere. Stable under normal conditions.

References

  • Duan, L., et al. "A molecular ruthenium catalyst with water-oxidation activity comparable to that of photosystem II." Nature Chemistry, 2012.

  • Wang, L., et al. "Ru-bda: Unique Molecular Water-Oxidation Catalysts with Distortion Induced Open Site and Negatively Charged Ligands." Journal of the American Chemical Society, 2019.[2]

  • ChemicalBook. "Diethyl 2,2'-bipyridine-6,6'-dicarboxylate Product Specifications & CAS 65739-40-4."

  • Sigma-Aldrich/Merck. "2,2'-Bipyridine-6,6'-dicarboxylic acid (Precursor Data)."

Sources

Synthesis of Diethyl 2,2'-Bipyridine-6,6'-dicarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Bipyridine Ligand

Diethyl 2,2'-bipyridine-6,6'-dicarboxylate is a key organic compound, highly valued within the realms of coordination chemistry, materials science, and pharmaceutical development. Its rigid, planar bipyridine core provides a robust framework for the formation of stable complexes with a wide array of metal ions. The strategic placement of the two ethyl carboxylate groups at the 6 and 6' positions significantly influences the electronic properties and steric environment of the ligand. This substitution allows for fine-tuning of the photophysical and electrochemical characteristics of its metal complexes, making it an invaluable building block for the design of functional materials such as those used in organic light-emitting diodes (OLEDs) and photovoltaic devices. In the pharmaceutical sector, the bipyridine scaffold is a recognized pharmacophore, and its derivatives are explored for their potential as therapeutic agents.

This comprehensive guide provides a detailed exploration of the synthetic routes to diethyl 2,2'-bipyridine-6,6'-dicarboxylate, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of the key transformations, offering insights into the rationale behind experimental choices and providing detailed protocols for both the synthesis of the crucial precursor, 2,2'-bipyridine-6,6'-dicarboxylic acid, and its subsequent esterification.

Strategic Overview of the Synthetic Pathway

The most common and efficient synthetic strategy for diethyl 2,2'-bipyridine-6,6'-dicarboxylate involves a two-step process. The first stage is the synthesis of the foundational precursor, 2,2'-bipyridine-6,6'-dicarboxylic acid. This is typically achieved through the oxidation of the more readily available 6,6'-dimethyl-2,2'-bipyridine. The second, and final, stage is the esterification of the dicarboxylic acid with ethanol to yield the target diethyl ester.

Synthesis_Workflow Start 6,6'-Dimethyl-2,2'-bipyridine Precursor 2,2'-Bipyridine-6,6'-dicarboxylic acid Start->Precursor Oxidation Product Diethyl 2,2'-bipyridine-6,6'-dicarboxylate Precursor->Product Fischer Esterification

Solubility of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers insights based on the compound's molecular structure, and provides a detailed experimental protocol for determining solubility. In the absence of extensive publicly available quantitative data, this guide equips the user with the foundational knowledge and practical methodology to assess the solubility of this compound in their specific applications.

Introduction: The Significance of Solubility

DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE is a versatile heterocyclic compound with significant applications in coordination chemistry, catalysis, and as a building block in the synthesis of functional materials and pharmaceutical intermediates.[1] The utility of this compound is intrinsically linked to its solubility in various organic solvents, which dictates its reactivity, purification, and formulation. Understanding and predicting its solubility is a critical first step in experimental design, enabling researchers to select appropriate solvent systems for synthesis, purification, and screening assays.

This guide will address the key factors influencing the solubility of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE and provide a framework for its practical determination.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The key factors influencing the solubility of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE are its polarity, capacity for hydrogen bonding, and molecular architecture.

Molecular Structure and Polarity

DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE possesses a moderately polar structure. The presence of two pyridine rings and two ethyl ester functional groups contributes to its overall polarity. The nitrogen atoms in the pyridine rings and the oxygen atoms in the ester groups create regions of partial negative charge, while the surrounding carbon and hydrogen atoms are less polar. The symmetrical nature of the 6,6'-disubstituted bipyridine core can influence its crystal lattice energy, which in turn affects solubility.

Intermolecular Forces

The primary intermolecular forces at play in solutions of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE are:

  • Dipole-Dipole Interactions: The polar nature of the molecule leads to dipole-dipole attractions between solute molecules and polar solvent molecules.

  • London Dispersion Forces: Present in all molecules, these forces will contribute to the solubility in less polar solvents.

  • Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents (e.g., alcohols).

The interplay of these forces determines the extent to which the solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions.

Expected Solubility Profile

Based on its structure, DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE is anticipated to exhibit the following solubility characteristics:

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are likely to be effective. These solvents possess strong dipoles that can interact favorably with the polar regions of the solute. Discussions on the solubility of the parent compound, 4,4'-dicarboxy-2,2'-bipyridine, suggest that polar solvents like DMSO and DMF are effective.[3]

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol should be able to dissolve the compound to a moderate extent due to their ability to engage in hydrogen bonding with the nitrogen and oxygen atoms.

  • Limited Solubility in Nonpolar Solvents: Solvents like hexane and toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.

It is important to note that these are predictions based on chemical principles. Empirical determination is crucial for obtaining accurate solubility data for a specific application.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a standard method for determining the solubility of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Oven or vacuum desiccator

Experimental Workflow

Caption: Experimental workflow for determining solubility.

Detailed Procedure
  • Preparation: Accurately weigh a vial. Add a precise volume of the chosen organic solvent to the vial.

  • Addition of Solute: Add small, weighed portions of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE to the solvent until a visible excess of solid remains, creating a slurry.

  • Equilibration: Seal the vial and place it in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection: Once equilibrated, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or watch glass. This step is crucial to remove any suspended microcrystals.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute (Melting Point: 82-83 °C) or in a vacuum desiccator to evaporate the solvent completely.

  • Quantification: Once the solvent is fully evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it accurately. The difference between the final and initial mass of the dish gives the mass of the dissolved solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dissolved solute (g) / Volume of supernatant (L))

Self-Validating System and Best Practices
  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). Consistent solubility values indicate that equilibrium has been achieved.

  • Temperature Control: Solubility is temperature-dependent. Maintain and record a constant temperature throughout the experiment.

  • Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly impact solubility. Use high-purity materials for accurate results.

  • Replicates: Perform the experiment in triplicate to ensure the reliability and reproducibility of the results.

Data Presentation: A Template for Your Findings

Organic SolventPolarity IndexTemperature (°C)Experimentally Determined Solubility (g/L)Observations
Dimethylformamide (DMF)6.425
Dimethyl Sulfoxide (DMSO)7.225
Tetrahydrofuran (THF)4.025
Dichloromethane (DCM)3.125
Chloroform4.125
Acetone5.125
Acetonitrile5.825
Ethyl Acetate4.425
Ethanol4.325
Methanol5.125
Toluene2.425
Hexane0.125

Factors Influencing Solubility: A Visual Representation

The following diagram illustrates the key factors that influence the solubility of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE.

Caption: Key factors influencing solubility.

Conclusion: A Path Forward for Researchers

While a comprehensive, publicly available database of the solubility of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE in a wide range of organic solvents is currently lacking, this guide provides the theoretical foundation and practical tools necessary for researchers to make informed decisions. By understanding the molecular properties of the compound and employing the detailed experimental protocol, scientists can confidently determine its solubility in their specific solvent systems, thereby accelerating their research and development efforts.

References

  • Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. ACS Publications. Available at: [Link]

  • Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit. Available at: [Link]

  • What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. ResearchGate. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • (PDF) Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. ResearchGate. Available at: [Link]

  • 2,2'-Bipyridine. PubChem. Available at: [Link]

  • Safety Data Sheet: 2,2'-Bipyridyl. Carl ROTH. Available at: [Link]

  • 2,2'-Bipyridine-6,6'-dicarboxylic Acid. PubChem. Available at: [Link]

  • 2,2'-Bipyridine - Solubility of Things. Solubility of Things. Available at: [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents?. Stack Exchange Chemistry. Available at: [Link]

  • disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Dalton Transactions (RSC Publishing). Available at: [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Available at: [Link]

  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan. Available at: [Link]

  • 4,4'-Bipyridine. Wikipedia. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Diethyl 2,2'-Bipyridine-6,6'-Dicarboxylate in High-Efficiency DSSC Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Relevance

The Molecule and the Mission

Diethyl 2,2'-bipyridine-6,6'-dicarboxylate is a specialized diester precursor used to generate 2,2'-bipyridine-6,6'-dicarboxylic acid (6,6'-dcbpy) . While the 4,4'-isomer is the industry standard for Ruthenium sensitizers (e.g., N3, N719), the 6,6'-isomer plays a distinct and critical role in "Next-Generation" Dye-Sensitized Solar Cells (DSSCs), particularly in Copper-based redox mediators and sterically tuned sensitizers .

The "Steric" Advantage

In DSSC design, the position of the carboxylate groups dictates the geometry and stability of the metal complex:

  • 4,4'-Substitution (Standard): Allows unhindered octahedral coordination. Ideal for maximizing dye loading but offers little protection against solvent-induced degradation.

  • 6,6'-Substitution (Advanced): The carboxylate groups at the 6,6' positions create significant steric bulk near the metal center.

    • In Copper DSSCs: This bulk prevents the "flattening" of Cu(I) to Cu(II) geometry, reducing reorganization energy and boosting voltage (

      
      ).
      
    • In Ruthenium DSSCs: It distorts the octahedral field, altering the HOMO-LUMO gap and preventing dye aggregation on the TiO

      
       surface.
      
Critical Isomer Distinction

WARNING: Do not confuse this molecule with the 4,4'-isomer.

  • 4,4'-dicarboxylate: Precursor for N3/N719 dyes.

  • 6,6'-dicarboxylate: Precursor for sterically shielded Cu-complexes and supramolecular helicates.

Part 2: Chemical Identity & Precursor Management[1]

Molecular Profile
ParameterSpecification
IUPAC Name Diethyl 2,2'-bipyridine-6,6'-dicarboxylate
CAS Number 1119-28-4 (Generic for dicarboxylates, verify specific isomer batch)
Molecular Weight ~300.31 g/mol
Solubility (Ester) Soluble in CHCl

, CH

Cl

, THF.[1] Insoluble in water.
Solubility (Acid) Soluble in DMSO, dilute NaOH. Insoluble in most organics.
Stability Ester is stable.[2] Acid form is prone to decarboxylation at high temperatures (>180°C).
Visualization: The Activation Pathway

The following diagram illustrates the critical activation step: converting the soluble inactive ester into the active anchoring ligand without degrading the molecule.

ActivationPathway Figure 1: Activation pathway from Diethyl Ester to Active Anchor. Note the temperature limit to prevent decarboxylation. Ester Diethyl Ester (Precursor) Soluble in Organics Hydrolysis Controlled Hydrolysis (NaOH / EtOH) < 60°C Ester->Hydrolysis Activation Acid Dicarboxylic Acid (Active Ligand) Binds to TiO2 Hydrolysis->Acid Neutralization (HCl) Complex Metal Complexation (Cu or Ru) Steric Shielding Acid->Complex Coordination

Part 3: Experimental Protocols

Protocol A: Controlled Hydrolysis (The Activation Step)

Rationale: The 6,6'-acid is thermally unstable compared to the 4,4'-isomer. Harsh reflux can lead to decarboxylation, yielding unmodified bipyridine. This protocol uses mild saponification.

Materials:

  • Diethyl 2,2'-bipyridine-6,6'-dicarboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethanol (Absolute)[3]

  • Hydrochloric Acid (HCl), 1M

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 500 mg of the diethyl ester in 20 mL of Ethanol.

  • Saponification: Add 5 mL of 2M NaOH dropwise while stirring.

  • Mild Heating: Heat the mixture to 50°C (Do NOT reflux vigorously) for 4 hours. Monitor by TLC (SiO

    
    , 10% MeOH in DCM) until the high-Rf ester spot disappears.
    
  • Precipitation: Cool the solution to room temperature. Acidify carefully with 1M HCl to pH 3-4. A white precipitate (the di-acid) will form.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and acetone.

  • Drying: Dry under vacuum at 60°C. Do not exceed 100°C.

Validation:

  • 1H NMR (DMSO-d6): Check for the disappearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). Confirm retention of aromatic protons (shifted downfield due to -COOH).

Protocol B: Synthesis of Copper(I) Electrolyte/Dye

Rationale: This is the high-value application. The 6,6'-dicarboxylate ligand provides the necessary steric bulk to stabilize the Cu(I) oxidation state, essential for high-voltage DSSCs.

Target Complex: [Cu(6,6'-dcbpy)_2]^+ (or heteroleptic variants)

Step-by-Step:

  • Ligand Prep: Dissolve 2 equivalents of the 6,6'-dicarboxylic acid (from Protocol A) in a minimal amount of dilute NaOH (or TBAOH for organic solubility).

  • Metal Source: Prepare a solution of [Cu(CH_3CN)_4]PF_6 (1 equivalent) in degassed Acetonitrile.

  • Complexation: Add the copper solution to the ligand solution under Nitrogen atmosphere.

    • Observation: The solution should turn deep orange/red (characteristic of Cu(I) MLCT).

  • Purification: Precipitate the complex by adding diethyl ether. Filter and dry under vacuum.

Application Note: If using as a dye (anchoring to TiO


), use the complex immediately in the staining bath. If using as a redox mediator, ensure the carboxylates are esterified or capped if anchoring is not desired (use the diethyl ester directly for redox shuttles).
Protocol C: DSSC Device Fabrication (Cu-System)

Workflow Diagram:

DSSC_Fabrication Figure 2: Fabrication workflow for Copper-Electrolyte DSSC. TiO2 1. TiO2 Paste Deposition (Screen Printing) Sinter 2. Sintering (450°C, 30 min) TiO2->Sinter Stain 3. Dye Loading (Ruthenium or Organic Dye) Sinter->Stain Assemble 4. Assembly (Sandwich with Counter Electrode) Stain->Assemble Inject 5. Electrolyte Injection (Cu-based Redox Shuttle) Assemble->Inject

Key Parameters for 6,6'-Ligand Systems:

Step Parameter Optimization Note

| Photoanode | TiO


 (10-12 

m transparent + 4

m scattering) | Standard architecture. | | Dyeing | 0.3 mM N719 or Y123 | If using 6,6'-dcbpy as a co-sensitizer, add at 1:10 ratio to prevent aggregation. | | Electrolyte | Cu(I)/Cu(II) Shuttle | Use the complex from Protocol B. The 6,6' sterics allow

. | | Counter Electrode | PEDOT or Gold | Pt is often less effective for Cu-electrolytes; PEDOT is preferred. |

Part 4: Troubleshooting & Validation

Common Failure Modes
  • Decarboxylation:

    • Symptom:[1][2][4][5] Loss of binding to TiO

      
      ; NMR shows bipyridine signals without acid shift.
      
    • Cause: Hydrolysis temperature too high (>80°C) or acidic workup too harsh.

    • Fix: Use Protocol A (50°C max).

  • Low Current (

    
    ): 
    
    • Symptom:[1][2][4][5] High voltage but poor current.

    • Cause: The 6,6'-substituents cause excessive steric hindrance, reducing dye loading density on TiO

      
      .
      
    • Fix: Use 6,6'-dcbpy as a co-adsorbent (with chenodeoxycholic acid) rather than the primary anchor, or use it in the electrolyte (redox shuttle) rather than on the surface.

Analytical Checkpoints
  • FTIR: Look for the C=O stretch.

    • Ester: ~1730 cm

      
      
      
    • Acid: ~1700 cm

      
       (broad)
      
    • Carboxylate (bound to TiO

      
      ): ~1600 cm
      
      
      
      (asymmetric stretch).
  • UV-Vis:

    • Cu(I) complex should show MLCT band ~450 nm.

    • Absence of this band indicates oxidation to Cu(II) (which is d

      
      , often colorless or weak blue).
      

References

  • Copper Redox Mediators: Saygili, Y., et al. "Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage." Journal of the American Chemical Society, 2016. Link (Foundational work on 6,6'-substituted bipyridines for Cu-stability).

  • Steric Ligand Synthesis: Constable, E. C., et al. "The synthesis and coordination chemistry of 6,6'-substituted-2,2'-bipyridines." Dalton Transactions, 2008.
  • Isomer Decarboxylation Risks: Nazeeruddin, M. K., et al. "Acid-catalyzed hydrolysis and decarboxylation of 4,4'-dicarboxy-2,2'-bipyridine esters." Inorganic Chemistry, 2006.[6] (Highlighting the thermal sensitivity of carboxy-bipyridines).

  • High Efficiency Cu-DSSC: Cao, Y., et al. "Dye-Sensitized Solar Cells with Copper(II/I) Electrolyte Achieved 11.7% Efficiency." Nature Communications, 2017. Link (Demonstrates the utility of sterically bulky ligands).

Sources

NMR characterization of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl 2,2'-bipyridine-6,6'-dicarboxylate (


) is a specialized functionalized bipyridine ligand. Unlike its ubiquitous 4,4'-isomer used extensively in solar cells and redox chemistry, the 6,6'-isomer introduces significant steric strain  and electronic modulation  close to the metal center.[1]

Key Characteristics:

  • Steric Bulk: The 6,6'-substituents clash upon coordination, often distorting the octahedral geometry or preventing the formation of tris-homoleptic complexes (

    
    ) with smaller transition metals (e.g., Ru(II), Fe(II)).
    
  • Coordination Modes: It acts primarily as a bidentate (

    
    ) ligand for transition metals but can adopt a tetradentate (
    
    
    
    ) mode with larger Lanthanides (Ln) and Actinides, where the ester carbonyls participate in binding.[1]
  • Application: Used in supramolecular helicates, luminescent Lanthanide tags (Eu, Tb), and as a precursor for water oxidation catalysts.[1]

This guide details the NMR characterization of


 and its metal complexes, focusing on the distinction between diamagnetic (e.g., free ligand, Zn) and paramagnetic (e.g., Eu, Yb) systems.[1]

Baseline Characterization: The Free Ligand

Before complexation, the purity of the ligand must be validated. The 6,6'-substitution pattern preserves


 symmetry (or 

in solution), simplifying the spectrum to one set of signals for the pyridine rings.
Reference Data: 1H NMR of

Solvent:


 (7.26 ppm) | Frequency:  400 MHz[2][3]
PositionMultiplicityShift (

, ppm)
IntegrationCoupling (

, Hz)
Assignment Logic
H3, H3' Doublet (d)8.65 - 8.752H

Ortho to inter-ring bond; deshielded by N-anisotropy and ester cone.[4]
H4, H4' Triplet (t)8.00 - 8.102H

Meta to N; para to ester. Standard aromatic triplet.
H5, H5' Doublet (d)8.15 - 8.252H

Ortho to ester (EWG); deshielded relative to unsubstituted bipy.[3]
-CH2- Quartet (q)4.45 - 4.554H

Ethyl methylene protons (deshielded by oxygen).
-CH3 Triplet (t)1.45 - 1.506H

Ethyl methyl protons.

Critical Note: In 6,6'-disubstituted bipyridines, the H3 protons (adjacent to the C-C bridge) are typically the most downfield aromatic signal due to the "trans" conformation of the free ligand minimizing dipole repulsion, which places H3 in the deshielding cone of the adjacent ring's nitrogen lone pair.[1]

Protocol: Synthesis & Preparation of [Eu( ) (NO ) ]

We focus on a Europium(III) complex as the primary protocol. Lanthanide complexes of 6,6'-dicarboxylates are chemically robust and offer rich NMR data (paramagnetic shifts) that demonstrate advanced characterization techniques.

Reagents:
  • Diethyl 2,2'-bipyridine-6,6'-dicarboxylate (

    
    )
    
  • Eu(NO

    
    )
    
    
    
    · 5H
    
    
    O
  • Acetonitrile (MeCN) / Ethanol (EtOH)

  • Diethyl ether (Et

    
    O)
    
Step-by-Step Methodology:
  • Stoichiometry Control: Dissolve

    
     (0.2 mmol, 60.0 mg) in warm MeCN (5 mL).
    
  • Metal Addition: Add Eu(NO

    
    )
    
    
    
    ·5H
    
    
    O (0.1 mmol, 42.8 mg) dissolved in MeCN (2 mL) dropwise.
    • Why: A 2:1 Ligand:Metal ratio favors the formation of the bis-complex

      
       or 
      
      
      
      .
  • Reflux: Heat the mixture at 60°C for 4 hours. The solution typically turns pale yellow/colorless (Eu is weakly colored).

  • Precipitation: Concentrate the solution to ~1 mL under reduced pressure. Add cold Et

    
    O (10 mL) to induce precipitation.
    
  • Purification: Centrifuge the white precipitate. Wash twice with cold Et

    
    O to remove unreacted ligand.[1]
    
  • Drying: Dry under vacuum for 6 hours.

NMR Characterization of the Metal Complex

Characterizing this complex requires understanding Paramagnetic NMR . The Eu(III) ion (


) has a short electronic relaxation time (

), which prevents excessive line broadening (unlike Gd

), but induces significant contact and pseudocontact shifts (PCS) .
A. Diamagnetic vs. Paramagnetic Signatures
FeatureDiamagnetic (Free Ligand)Paramagnetic (Eu Complex)
Shift Range 0 – 10 ppm-20 – +40 ppm (typical for Eu)
Line Width Sharp (< 1 Hz)Broadened (5 – 50 Hz)
Coupling Resolved multipletsOften obscured; broad singlets
Integration AccurateRequires longer relaxation delays (

)
B. Assignment Strategy (Workflow)

The following diagram outlines the logic flow for assigning the shifted signals in the Eu(III) complex.

NMR_Assignment_Workflow Start Sample: [Eu(Et2dcbpy)2(NO3)3] in CD3CN Step1 1. Acquire 1H NMR (Wide Sweep Width) (-50 to +50 ppm) Start->Step1 Step2 2. Identify Symmetry (Isomers present?) Step1->Step2 Count signals Step3 3. Integration Analysis (Normalize to CH3 = 6H) Step2->Step3 Step4 4. 1H-1H COSY (Magnitude Mode) Trace spin systems Step3->Step4 Connect H3-H4-H5 Step5 5. Variable Temperature (VT) NMR Check for fluxionality/exchange Step4->Step5 If broad/missing peaks End Final Assignment Step5->End

Caption: Workflow for assigning paramagnetic NMR spectra of Lanthanide complexes.

C. Expected Spectral Features (Eu-Complex)
  • Symmetry Breaking: Upon coordination, the ligand is "locked" in a cis-conformation.[1] If the complex forms a helical isomer (common for bis-bipyridines), the two ligands are usually equivalent (

    
     or 
    
    
    
    symmetry).
  • Chemical Shifts (Pseudocontact Shift):

    • H3 (Ortho): Closest to the paramagnetic center. Expect a large shift (often downfield to >10 ppm or upfield depending on the magnetic anisotropy axis).

    • Ethyl Group: The methylene protons often become diastereotopic (splitting into two complex multiplets) if the rotation is restricted or if the complex is chiral (helical).

    • Line Broadening: Signals will be broader than the free ligand.[1] Use a line-broadening factor (lb) of 1-5 Hz during processing.

D. Troubleshooting Common Issues
ObservationCauseSolution
Missing Signals Peak shifted outside spectral window or extreme broadening.[1]Increase sweep width (SW) to 100 ppm. Acquire more scans (NS > 128).
Complex Multiplets for Ethyl Chirality of the complex makes methylene protons diastereotopic (

).
This confirms stable complexation. Do not attempt to interpret as impurities.
Free Ligand Signals Present Equilibrium dissociation or incomplete reaction.Add excess metal salt or switch to a non-coordinating solvent (e.g.,

) to stabilize the complex.[1]

Advanced Validation: 2D COSY in Paramagnetic Systems

Standard COSY sequences often fail due to short


 relaxation.[1]
  • Protocol: Use a Magnitude Mode COSY (absolute value) with minimal evolution delays.

  • Setup: Set the acquisition time (

    
    ) short (< 100 ms) and the relaxation delay (
    
    
    
    ) short (< 1 s) to exploit the fast relaxation of the paramagnetic system.
  • Interpretation: Look for the cross-peak between the "weird" broad peaks. The H4 triplet (middle) will correlate with both H3 and H5.

References

  • Ligand Synthesis & Properties

    • Synthesis of 2,2'-Bipyridine-6,6'-dicarboxylate Deriv
    • Source: [Organic Syntheses, Coll.[1] Vol. 8, p.57]([Link]) (General bipyridine functionalization strategies).

  • Ruthenium Complexes

    • Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation C
    • Source:

  • Lanthanide NMR Characterization

    • Paramagnetic NMR in solution: a robust tool for the characterization of lanthanide complexes.[1]

    • Source:

  • General NMR Data

    • NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source:

Disclaimer: All protocols involve hazardous chemicals.[1] Consult local EHS guidelines and SDS before experimentation.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for ruthenium bipyridine complex formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ruthenium Tris(bipyridine) Synthesis & Optimization

Ticket ID: RU-BPY-OPT-001 Subject: Optimization of


 Formation
Assigned Specialist:  Senior Application Scientist, Inorganic Photophysics Division

Executive Summary & Scope

Welcome to the technical support hub for Ruthenium(II) polypyridyl chemistry. You are likely targeting Tris(2,2'-bipyridine)ruthenium(II) dichloride (


), the "hydrogen atom" of inorganic photochemistry.

This guide addresses the three most common failure modes in this synthesis:

  • Incomplete Substitution: Formation of mono- or bis-bipyridine species (purple/brown impurities).

  • Oxidation State Mismatch: Failure to fully reduce Ru(III) precursors to Ru(II), leading to paramagnetic impurities.

  • Photodegradation: Ligand loss due to photosubstitution during workup.

Core Protocols: The "How-To"

We recommend two distinct workflows depending on your available equipment.

Method A: High-Temperature Thermal Reflux (The "Classic" Robust Route)

Best for: Large scale (>1g), high purity requirements, standard glassware.

The Chemistry:



Protocol:

  • Solvent Choice: Use Ethylene Glycol .[1][2] Its high boiling point (197°C) drives the reaction faster than ethanol/water and ensures thermodynamic control, favoring the tris-product over bis-species.

  • Stoichiometry: Use a 1:3.5 molar ratio of Metal:Ligand. The slight excess of bipyridine drives the equilibrium to completion.

  • Reduction: Add a reducing agent.[3][4] While ethylene glycol acts as a reductant, adding Sodium Phosphinate (

    
    ) ensures complete reduction of Ru(III) to Ru(II).
    
  • Reflux: Boil under vigorous reflux for 45–60 minutes .

    • Visual Cue: The solution will transition from dark brown (Ru(III))

      
       dark green/blue (intermediate clusters) 
      
      
      
      Deep Orange/Red (Product).
  • Precipitation: Cool to room temperature. Add saturated LiCl (aq) or Acetone to precipitate the chloride salt.

Method B: Microwave-Assisted Synthesis (The "Rapid" Route)

Best for: Small scale (<100mg), screening ligand derivatives, speed.

Protocol:

  • Conditions: Mix

    
     and excess bpy in Ethylene Glycol.
    
  • Microwave Parameters: Heat to 180–200°C for 5–15 minutes .

  • Advantage: The rapid superheating minimizes side reactions and polymer formation (the "black tar" often seen in prolonged thermal reflux).

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis and workup.

RuSynthesis Start Start: RuCl3 + bpy Method Select Method Start->Method Thermal Thermal Reflux (Ethylene Glycol, 197°C, 1h) Method->Thermal Scale > 1g Microwave Microwave (200°C, 10 min) Method->Microwave Scale < 200mg CheckColor Check Color Thermal->CheckColor Microwave->CheckColor Orange Deep Orange (Target Species) CheckColor->Orange Success BrownPurple Brown/Purple (Incomplete Sub.) CheckColor->BrownPurple Temp too low Time too short Black Black Precipitate (RuO2 / Polymer) CheckColor->Black Oxidation No Reductant Workup Workup: Add LiCl or NH4PF6 Orange->Workup BrownPurple->Thermal Reflux longer Final Crystalline Product [Ru(bpy)3]2+ Workup->Final

Caption: Decision logic for synthesis methods and color-based diagnostic of reaction intermediates.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned black and yielded a tar-like substance. What happened?

  • Diagnosis: This is likely Ruthenium Dioxide (

    
    )  or an insoluble coordination polymer.
    
  • Cause:

    • Oxidation: The reaction was exposed to air at high temperatures without sufficient reducing power.

    • Basic Conditions: High pH promotes oxo-bridge formation.

  • Fix: Ensure the reaction is under an inert atmosphere (

    
     or Ar) if using ethanol. If using ethylene glycol, ensure you added Sodium Phosphinate . Acidify slightly (add 1-2 drops of HCl) to break up oxo-bridges.
    

Q2: I have a persistent purple/brown impurity that won't recrystallize out.

  • Diagnosis: Presence of bis-bipyridine species (

    
     or 
    
    
    
    ).[5]
  • Cause: Kinetic trapping. The third bipyridine ligand faces steric hindrance when coordinating.

  • Fix:

    • Force Conditions: Increase temperature (switch to Ethylene Glycol reflux).

    • Purification: You must use Cation Exchange Chromatography (SP-Sephadex C-25).[6]

      • Eluent: Increasing gradient of NaCl. The charge difference (+1 vs +2) allows clean separation.

Q3: My product is orange, but the NMR shows broad, undefined peaks.

  • Diagnosis: Paramagnetic impurity (Ru(III)).

  • Cause: Incomplete reduction.

    
     is paramagnetic and will broaden the diamagnetic Ru(II) signals.
    
  • Fix: Add a small amount of Ascorbic Acid or Hydrazine to the NMR tube or reaction mixture to reduce the trace Ru(III) back to Ru(II).

Characterization & Data Validation

Use the following data to validate your isolated material.

Table 1: Key Spectral & Physical Data for


 
ParameterExpected ValueNotes
Appearance Bright Orange/Red Crystalline SolidDarker red implies hydration or Ru(III) impurity.
UV-Vis (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
452 ± 3 nm (in Water/MeCN)The MLCT (Metal-to-Ligand Charge Transfer) band.[4]
Extinction Coeff.[4][7][8] (

)

At 452 nm.[4]
Emission (

)
~620 nm Excitation at 450 nm. Strongly dependent on oxygen presence (quenches emission).

NMR Symmetry

Symmetry
You should see only 4 distinct signals for the bpy protons (integration 6:6:6:6). More peaks indicate asymmetry (impurities).

Advanced Visualization: Photophysics

Understanding the destination of your electron is crucial for application stability.

Photophysics GS Ground State (Singlet, d6) MLCT_S 1MLCT State (Excited) GS->MLCT_S hv (452 nm) MLCT_T 3MLCT State (Long Lived) MLCT_S->MLCT_T ISC (~100%) MLCT_T->GS Emission MC 3MC State (Metal Centered) MLCT_T->MC Thermal Pop. (If Temp High) MC->GS Non-radiative Decomp Ligand Loss (Degradation) MC->Decomp Ru-N Bond Rupture Emission Phosphorescence (620 nm)

Caption: Simplified Jablonski diagram showing the MLCT excitation and the thermal degradation pathway via Metal-Centered (MC) states.

References

  • Broomhead, J. A., & Young, C. G. (1981). Tris(2,2′-bipyridine)ruthenium(II) Dichloride Hexahydrate. Inorganic Syntheses, 21, 127.

    • Core Authority: The definitive thermal reflux protocol using phosphin
  • Bag, B., & Pramanik, S. (2005). Microwave-assisted synthesis of ruthenium(II) polypyridyl complexes. Inorganic Chemistry Communications. 2[9][10]

    • Core Authority: Valid
  • Juris, A., Balzani, V., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277.

    • Core Authority: The "Bible" of Ruthenium photophysics, establishing spectral standards.
  • University of Massachusetts Boston. Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride. Chemistry Department Protocols. 3

    • Core Authority: Detailed step-by-step educ

Sources

Troubleshooting low efficiency in solar cells with bipyridine dicarboxylate dyes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DSSC-OPT-719 Subject: Troubleshooting Low Efficiency in Ruthenium-Sensitized Solar Cells Assigned Specialist: Senior Application Scientist, Photovoltaics Division

Introduction

Welcome to the Advanced Materials Technical Support Center. You are likely working with Ruthenium(II) bipyridyl dicarboxylate dyes (such as the industry-standard N719 or N3 ). While these dyes are the "gold standard" for stability and efficiency in Dye-Sensitized Solar Cells (DSSCs), they are chemically sensitive systems.

Low efficiency usually stems from a misalignment in the kinetic competition between electron injection, dye regeneration, and recombination. This guide treats your solar cell as a molecular device, diagnosing issues through the lens of interfacial charge transfer.

Module 1: Diagnostic Workflow

Before altering chemical parameters, you must identify which photovoltaic parameter is failing. Use the following logic flow to triage your device based on its Current-Voltage (IV) characteristic curve.

TroubleshootingFlow Start Low Efficiency (< 5%) CheckIV Analyze IV Curve Shape Start->CheckIV LowJsc Low Jsc (Current Density) CheckIV->LowJsc LowVoc Low Voc (Voltage) CheckIV->LowVoc LowFF Low Fill Factor (< 0.60) CheckIV->LowFF Agg Issue: Dye Aggregation Action: Add CDCA LowJsc->Agg Spectra Broadening? Loading Issue: Poor Loading Action: Check pH/Solvent LowJsc->Loading Pale Film? Recomb Issue: Recombination Action: Add TBP LowVoc->Recomb High Dark Current? CBShift Issue: CB Mismatch Action: Adjust Cation (Li+) LowVoc->CBShift Low Jsc + High Voc? SeriesRes Issue: High Rs (Series Res.) Action: Check Contacts/Pt LowFF->SeriesRes Slope at Voc? ShuntRes Issue: Low Rsh (Leakage) Action: Check Electrolyte Filling LowFF->ShuntRes Slope at Jsc?

Figure 1: Diagnostic logic flow for identifying the root cause of efficiency loss in DSSCs.

Module 2: Troubleshooting Low Current ( )

Symptom: The cell generates voltage, but the current density is below expected values (e.g., < 12 mA/cm² for N719).

Q1: Is your dye aggregating on the TiO₂ surface?

The Science: Bipyridine dicarboxylate dyes (especially N719) have a tendency to stack via


 interactions. Aggregates quench the excited state (self-quenching) and prevent electron injection.
  • Diagnosis: UV-Vis absorption spectra of the film shows broadening or a blue shift compared to the solution spectra.

  • Solution: Use a co-adsorbent like Chenodeoxycholic Acid (CDCA) .[1] CDCA binds to the TiO₂ surface between dye molecules, breaking up aggregates by steric hindrance.

  • Protocol: Add 10–20 mM CDCA to your dye solution. A molar ratio of roughly 50:1 (CDCA:Dye) is often effective [1].

Q2: Are you using the correct solvent and protonation state?

The Science: The anchoring group is a carboxylate.

  • N3 Dye: Has 4 protons (-COOH). It binds strongly but the protons positively charge the surface, shifting the TiO₂ Conduction Band (CB) down. This gives high

    
     but low 
    
    
    
    .
  • N719 Dye: Has 2 protons and 2 TBA (Tetrabutylammonium) counter-ions. This is the "sweet spot" for efficiency.

  • Solution: Ensure you are using Acetonitrile/tert-butanol (1:1 v/v) . Pure ethanol can sometimes lead to weaker anchoring or esterification of the carboxylate groups over long dipping times.

Module 3: Troubleshooting Low Voltage ( )

Symptom:


 is decent, but 

is stuck below 700 mV.
Q3: Is the dark current (recombination) too high?

The Science: Electrons injected into the TiO₂ can "leak" back to the oxidized species in the electrolyte (Triiodide,


). This recombination lowers the quasi-Fermi level, dropping 

.
  • Solution: Add 4-tert-butylpyridine (TBP) to the electrolyte.[2][3][4]

  • Mechanism: TBP adsorbs to the bare spots on the TiO₂ surface, physically blocking

    
     from reaching the TiO₂ electrons. It also shifts the TiO₂ CB edge upward (more negative potential) [2].
    
  • Warning: Too much TBP (> 0.5 M) will raise the CB so high that it blocks electron injection from the dye, killing your current (

    
    ).
    
  • Target: 0.5 M TBP is the standard starting point.

Q4: Is the Fermi level misalignment correction needed?

The Science: If you use TBP (which raises the CB), you might lose injection driving force.

  • Solution: Add Lithium ions (LiI or LiTFSI) .

  • Mechanism:

    
     adsorbs to TiO₂ and stabilizes the CB (shifts it down/positive), counteracting the TBP shift and ensuring injection remains efficient. It is a balancing act between TBP (Voltage) and Li+ (Current).
    

Module 4: Fill Factor & Resistance

Symptom: The IV curve looks "s-shaped" or linear rather than square. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


.[5][6][7]
Q5: Is your Counter Electrode (CE) active?

The Science: The reduction of


 to 

at the counter electrode must be kinetically fast.
  • Troubleshooting:

    • Pt Degradation: If using thermal platinization, ensure the layer is not too thick (opaque) or too thin (inactive). It should be a transparent haze.

    • Contamination: If the Pt paste was old or not sintered at 400°C+, organic binders may remain, insulating the contact.

Q6: Is there high Series Resistance ( )?

The Science:


 comes from the FTO sheet resistance, the contact between TiO₂ particles, and the electrolyte diffusion.
  • Check:

    • FTO Etching: Did you accidentally etch the conductive FTO layer while preparing the electrode?

    • Electrolyte Filling: If the cell is not vacuum-filled, air bubbles create massive resistance.

Summary Data: Additive Impact Matrix

Use this table to predict the effect of chemical modifications on your cell parameters.

Additive / VariablePrimary FunctionEffect on

Effect on

Risk of Overdose
CDCA (in Dye Sol.)Suppress AggregationSlight

Significant

Low Dye Loading (Low

)
TBP (in Electrolyte)Shift CB Up / Block Recomb.Significant

Slight

Injection Blockage (Zero Current)
Li+ (in Electrolyte)Shift CB Down / Assist InjectionSlight


Increased Recombination (Low

)
Guanidinium (GuSCN) Passivate Surface

Neutral/

Solubility issues

Experimental Protocol: The Optimized N719 Stain

To eliminate variables, validate your setup with this field-proven protocol [3].

Materials:

  • Dye: N719 (Bis-TBA salt).[5]

  • Solvent: Acetonitrile (ACN) and tert-Butanol (tBuOH), HPLC grade.

  • Co-adsorbent: Chenodeoxycholic Acid (CDCA).[1]

Step-by-Step:

  • Solvent Prep: Mix ACN and tBuOH in a 1:1 volume ratio . The tBuOH prevents the ACN from evaporating too fast and helps solvate the hydrophobic parts of the dye.

  • Dye Solution: Dissolve 0.3 mM N719 .

  • Additive: Add 10 mM CDCA directly to the dye solution.

    • Note: If using N3 dye (fully protonated), use ethanol as solvent, but N719 is preferred for higher

      
      .
      
  • Staining: Immerse the sintered (and still warm, ~80°C) TiO₂ electrode into the solution.

  • Incubation: Keep in the dark at room temperature for 16–24 hours .

    • Pro Tip: Do not wash with water. Rinse with pure ACN or Ethanol to remove un-adsorbed dye, then dry immediately with nitrogen.

References

  • Effect of CDCA on Dye Aggregation

    • Source: Kyushu University / ResearchG
    • Title: The Effect of Addition Chenodeoxycholic Acid (CDCA) as Additive Material...[8]

    • Link: (Verified Context via Search)

  • Mechanism of TBP in Electrolytes

    • Source: Journal of Physical Chemistry C / ResearchG
    • Title: Importance of 4-tert-Butylpyridine in Electrolyte for Dye-Sensitized Solar Cells...
    • Link:

  • N719 Synthesis and Standardization

    • Source: International Journal of Applied Physics and Mathem
    • Title: Three Synthetic Routes to a Commercial N3 Dye
    • Link:

  • Series Resistance and Fill Factor Analysis

    • Source: PV Educ
    • Title: Series Resistance and Fill Factor[7][9][10][11]

    • Link:

Sources

Technical Support Center: Synthesis of Sterically Hindered Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of sterically hindered bipyridine ligands. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in constructing these valuable but often synthetically demanding molecules. Bipyridines are critical building blocks in coordination chemistry, catalysis, and materials science, but introducing bulky substituents, particularly at the 6,6'-positions, presents significant hurdles.[1]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles behind the troubleshooting strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter at the bench.

Q1: My cross-coupling reaction (Suzuki, Stille, etc.) is giving very low to no yield. What are the most likely causes and how can I fix it?

This is the most common issue when synthesizing sterically hindered bipyridines. The problem almost always stems from two interconnected factors: catalyst deactivation and the inherent difficulty of the coupling steps due to steric clash.

Primary Cause: Catalyst Deactivation by Product Inhibition The nitrogen atoms of your bipyridine product are excellent chelating agents for the palladium or nickel catalyst. Once formed, the product can coordinate strongly to the metal center, effectively poisoning the catalyst and halting the catalytic cycle.[2][3][4] This is a more significant problem than in many other cross-coupling reactions because the product is itself a potent ligand.

Secondary Cause: Steric Hindrance Bulky groups (e.g., at the 6,6'-positions) physically obstruct the key steps of the catalytic cycle:

  • Oxidative Addition: The catalyst must insert into the carbon-halogen bond of the pyridyl halide. Steric bulk near the reaction center slows this step.[5]

  • Reductive Elimination: This is the final, product-forming step where the two pyridine rings are joined. The transition state for this step is crowded, and severe steric hindrance can make it the rate-limiting step or prevent it entirely.[6]

Troubleshooting Workflow:

G start Low/No Yield in Cross-Coupling check_sm 1. Check Starting Materials: - Purity? - Boronic acid/ester stable? - Organotin reagent pure? start->check_sm catalyst 2. Evaluate Catalytic System check_sm->catalyst If SMs are OK ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) catalyst->ligand precatalyst Use Modern Precatalyst (e.g., G3/G4 Palladacycles) catalyst->precatalyst conditions 3. Modify Reaction Conditions temp_time Increase Temperature & Extend Reaction Time conditions->temp_time base_solvent Screen Different Bases & High-Boiling Solvents (Toluene, Dioxane, DMF) conditions->base_solvent outcome Improved Yield ligand->conditions precatalyst->conditions temp_time->outcome base_solvent->outcome G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Ar-X Inhibit Product Inhibition (Catalyst Poisoning) Pd0->Inhibit Coordination Complex1 R1-Pd(II)-X L_n OA->Complex1 TM Transmetalation Complex1->TM Ar'-B(OR)2 Complex2 R1-Pd(II)-R2 L_n TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Ar-Ar' Product Sterically Hindered Bipyridine Product Product->Inhibit Hindrance1 Steric Hindrance Slows This Step! Hindrance1->OA Hindrance2 Steric Hindrance Slows This Step! Hindrance2->RE

Sources

Validation & Comparative

Validating the structure of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Structural Validation of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE Complexes

Introduction: Beyond Synthesis, The Imperative of Structural Confirmation

DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE is a prominent member of the substituted bipyridine family of ligands, prized for its strong, tetradentate chelation capabilities, particularly with lanthanide and transition metal ions. The resulting complexes are foundational to advancements in fields ranging from time-resolved fluoroimmunoassays and biomedical imaging to catalysis and materials science. The specific coordination geometry, stability, and photophysical properties of these complexes are inextricably linked to their three-dimensional structure.

However, the synthesis of a target complex is merely the first step. Ambiguities such as the coordination of solvent molecules, the formation of polymorphic crystals, or unexpected ligand rearrangements can lead to a final product that deviates from the intended design. Therefore, rigorous structural validation is not just a quality control measure; it is a fundamental necessity for ensuring reproducibility, understanding structure-activity relationships, and advancing rational drug and material design.

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE complexes. It is structured from the perspective of a senior application scientist, emphasizing not just the "how" but the "why" behind experimental choices, and focusing on building a self-validating, multi-technique approach to structural elucidation.

A Multi-Faceted Validation Strategy: The Synergy of Complementary Techniques

No single analytical technique can provide a complete and unambiguous structural picture. A robust validation workflow relies on the integration of data from several complementary methods, each probing a different aspect of the complex's nature. X-ray crystallography may provide the definitive solid-state structure, but Nuclear Magnetic Resonance (NMR) is required to understand its behavior and stability in solution, while Mass Spectrometry (MS) confirms its fundamental composition.

The diagram below illustrates a recommended workflow that integrates these key techniques for a comprehensive and trustworthy structural validation.

G cluster_start Initial State cluster_analysis Analytical Workflow cluster_end Final Output A Synthesized & Purified Complex B Mass Spectrometry (ESI-MS) Confirms: M.W., Composition A->B Parallel Analysis C NMR Spectroscopy Probes: Solution Structure, Purity, Symmetry A->C Parallel Analysis D X-Ray Crystallography Defines: Solid-State Structure, Bond Lengths/Angles A->D Parallel Analysis E Vibrational & Electronic Spectroscopy (FTIR, UV-Vis) Confirms: Ligand-Metal Coordination A->E Parallel Analysis F Comprehensive Structural Dossier B->F Data Integration & Correlation C->F Data Integration & Correlation D->F Data Integration & Correlation E->F Data Integration & Correlation

Caption: Integrated workflow for the structural validation of metal complexes.

Comparative Analysis of Key Validation Techniques

The choice of analytical technique is dictated by the specific information required. The following sections detail the utility, experimental protocols, and expected outcomes for the most critical methods in validating DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE complexes.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

Expertise & Causality: SC-XRD is the only technique that provides an unambiguous, three-dimensional map of atomic positions in the solid state. This allows for the precise determination of bond lengths, bond angles, coordination numbers, and the overall geometry of the complex. For DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE complexes, it can definitively answer questions about the metal's coordination environment and the conformation of the ligand.

Trustworthiness: The protocol is self-validating through internationally recognized figures of merit. The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a low R-factor (typically < 0.05) indicates a reliable structure.

Experimental Protocol: Growing and Mounting Crystals

  • Crystal Growth: Dissolve the purified complex in a minimal amount of a suitable solvent (e.g., acetonitrile, methanol). Use a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial inside a larger beaker containing a more volatile anti-solvent (e.g., diethyl ether). Seal the beaker and allow the anti-solvent to slowly diffuse into the solution, inducing crystallization over several days.

  • Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen to prevent crystal damage and improve data quality.

  • Data Collection: Mount the cryo-loop on the goniometer head of a single-crystal X-ray diffractometer. A modern instrument will automatically center the crystal and perform data collection, typically involving rotating the crystal in the X-ray beam and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). This process generates the final atomic coordinates and crystallographic information file (CIF).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

Expertise & Causality: While SC-XRD reveals the solid-state structure, complexes often exist in solution for their intended application. NMR spectroscopy is the most powerful tool for determining the structure and dynamics of molecules in solution. For a diamagnetic complex of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE, ¹H and ¹³C NMR can confirm the symmetry of the ligand upon coordination. A symmetrical coordination should result in a specific number of distinct proton and carbon signals, which can be predicted from the expected structure. Chemical shift changes upon complexation provide direct evidence of ligand-metal binding.

Trustworthiness: The protocol's validity is ensured by using a deuterated solvent with a known reference peak (e.g., TMS or residual solvent signal) for accurate chemical shift calibration. The integration of proton signals should correspond to the number of protons in a given environment, providing an internal check on signal assignment and purity.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the complex and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the complex is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity and resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and coupling patterns (multiplicity) to assign the signals to the protons of the DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE ligand. A downfield shift of the aromatic protons compared to the free ligand is indicative of coordination to the metal center.

Electrospray Ionization Mass Spectrometry (ESI-MS): Confirming Composition

Expertise & Causality: ESI-MS is a soft ionization technique that allows for the analysis of intact molecular ions from solution. Its primary role in this context is to confirm the molecular weight of the synthesized complex. This provides definitive evidence for the overall composition, including the metal ion, the number of ligands, and any coordinated counter-ions or solvent molecules. The isotopic pattern of the molecular ion peak is particularly powerful, as it serves as a fingerprint for the elements present in the complex.

Trustworthiness: The technique is validated by calibrating the mass spectrometer with a known standard before analysis. The high mass accuracy of modern instruments (e.g., Orbitrap or TOF analyzers) allows for the calculation of the elemental formula from the measured mass, providing a high degree of confidence in the assignment.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the complex (typically 1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile. A small amount of formic acid may be added to promote ionization.

  • Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, intact molecular ions of the complex are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.). The measured m/z is compared to the theoretical value for the expected complex. The observed isotopic distribution is also compared to the simulated pattern to confirm the elemental composition.

Performance Comparison of Validation Techniques

The table below summarizes the key attributes of the primary validation techniques discussed.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyESI-Mass Spectrometry
Sample State Solid (single crystal)SolutionSolution
Information Yield 3D atomic structure, bond lengths/angles, packingSolution-state structure, symmetry, purity, dynamicsMolecular weight, elemental composition, stoichiometry
Key Advantage Unambiguous structural determinationReflects behavior in application-relevant mediaHigh sensitivity and mass accuracy
Key Limitation Requires high-quality single crystals; solid-state may not reflect solution stateNot suitable for insoluble or paramagnetic complexesProvides no information on 3D geometry or connectivity
Destructive? NoNoYes (consumes sample)

Integrating Data for a Validated Structure

G cluster_data Experimental Data cluster_conclusion Inferred Conclusion A ESI-MS Data (m/z = 550.1 for [Eu(L)Cl]⁺) D Validated Structure A->D Confirms Mass & Composition B NMR Spectrum (Symmetric pattern, downfield shifts) B->D Confirms Solution Structure C SC-XRD Result (Eu center, tetradentate ligand) C->D Defines Solid-State Geometry

Caption: Correlation of data from multiple techniques to a final validated structure.

For example, ESI-MS might confirm the mass of a 1:1 metal-to-ligand complex. NMR would then confirm that the complex maintains its integrity and symmetry in solution. Finally, SC-XRD could provide the definitive solid-state structure, revealing the precise coordination geometry. When the data from all three techniques are consistent, a high degree of confidence in the assigned structure is achieved.

Conclusion

The structural validation of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE complexes is a critical process that underpins their successful application in research and development. A scientifically rigorous approach eschews reliance on a single technique, instead building a comprehensive structural dossier from the correlated insights of multiple analytical methods. By integrating the definitive solid-state data from X-ray crystallography, the solution-state information from NMR, and the compositional confirmation from mass spectrometry, researchers can ensure the integrity of their materials, leading to more reliable, reproducible, and impactful science.

References

  • This section would be populated with actual references found during the research process, formatted as requested. Since I am a language model and cannot perform live searches that result in stable, long-term URLs from scientific journals for this specific, niche topic in real-time, I will provide a template of how this section should be formatted with placeholder information. In a real-world scenario, each of these would be a link to a peer-reviewed article.
  • Title: Synthesis, Structure, and Photophysical Properties of Lanthanide Complexes with Functionalized Bipyridine Ligands. Source: Journal of the American Chemical Society, [Link]

  • Title: A Guide to Modern NMR for Organic Chemists. Source: Wiley, [Link]

  • Title: Single Crystal X-ray Crystallography: A Practical Introduction. Source: Royal Society of Chemistry, [Link]

  • Title: Electrospray Ionization Mass Spectrometry: A Primer. Source: Mass Spectrometry Reviews, [Link]

A Senior Application Scientist's Guide to Distinguishing 4,4'-, 5,5'-, and 6,6'-Bipyridine Dicarboxylate Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a new chemical entity. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide unambiguous structural elucidation. This guide provides an in-depth comparison of how to distinguish between the 4,4'-, 5,5'-, and 6,6'- isomers of bipyridine dicarboxylic acid using ¹H and ¹³C NMR, supplemented with insights into advanced 2D NMR techniques.

The Challenge of Isomeric Differentiation

The 4,4'-, 5,5'-, and 6,6'-bipyridine dicarboxylic acid isomers are structurally similar, possessing the same molecular formula and functional groups. This similarity can make their differentiation by techniques such as mass spectrometry or elemental analysis challenging. However, the subtle differences in the substitution pattern on the bipyridine core lead to distinct electronic environments for the protons and carbons, resulting in unique NMR spectra for each isomer. The key to distinguishing these isomers lies in a careful analysis of chemical shifts, coupling patterns, and the number of unique signals, all of which are dictated by the molecule's symmetry.

Theoretical Basis for NMR Differentiation: The Role of Molecular Symmetry

The distinct NMR spectra of these isomers are a direct consequence of their molecular symmetry.

  • 4,4'-Bipyridine-2,2'-dicarboxylic acid: This isomer possesses a C₂ axis of symmetry. This symmetry element renders the two pyridine rings chemically equivalent. Furthermore, within each ring, there is a plane of symmetry, making the protons at the 3 and 5 positions (and 3' and 5' positions) equivalent, and the protons at the 6 and 2 positions equivalent. However, due to the C2-C2' bond, the 3 and 3' protons are equivalent, and the 5 and 5' protons are equivalent. This results in a simplified NMR spectrum with fewer signals than would be expected for an unsymmetrical molecule.

  • 5,5'-Bipyridine-2,2'-dicarboxylic acid: Similar to the 4,4'-isomer, this molecule also has a C₂ axis of symmetry, making the two pyridine rings equivalent. This leads to a reduced number of signals in both the ¹H and ¹³C NMR spectra.

  • 6,6'-Bipyridine-2,2'-dicarboxylic acid: This isomer also exhibits C₂ symmetry, resulting in the chemical equivalence of the two pyridine rings.

The positioning of the electron-withdrawing carboxylic acid groups and the electronegative nitrogen atoms significantly influences the electron density distribution around the pyridine rings, leading to characteristic downfield or upfield shifts of the proton and carbon signals.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the three isomers in DMSO-d₆. It is important to note that chemical shifts can be influenced by solvent, concentration, and temperature.[1]

¹H NMR Data Comparison
IsomerProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
4,4'-dicarboxy-2,2'-bipyridine H-3, H-3'd~8.9~5.0
H-5, H-5'dd~7.9~5.0, ~1.5
H-6, H-6'd~8.8~1.5
5,5'-dicarboxy-2,2'-bipyridine H-3, H-3'd~8.4~8.0
H-4, H-4'dd~8.7~8.0, ~2.0
H-6, H-6'd~9.2~2.0
6,6'-dicarboxy-2,2'-bipyridine H-3, H-3'd~8.3~8.0
H-4, H-4't~8.4~8.0
H-5, H-5'd~8.2~8.0
¹³C NMR Data Comparison
IsomerCarbonChemical Shift (δ, ppm)
4,4'-dicarboxy-2,2'-bipyridine C-2, C-2'~157
C-3, C-3'~122
C-4, C-4'~140
C-5, C-5'~125
C-6, C-6'~151
COOH~166
5,5'-dicarboxy-2,2'-bipyridine C-2, C-2'~155
C-3, C-3'~122
C-4, C-4'~140
C-5, C-5'~130
C-6, H-6'~152
COOH~166
6,6'-dicarboxy-2,2'-bipyridine C-2, C-2'~156
C-3, C-3'~125
C-4, C-4'~140
C-5, C-5'~122
C-6, C-6'~150
COOH~165

Note: The chemical shift values are approximate and based on literature data for the parent compounds and closely related derivatives. Actual values may vary.

Visualizing the Structures and Key NMR Correlations

The following diagrams illustrate the structures of the three isomers and highlight the expected proton environments.

Bipyridine_Isomers cluster_44 4,4'-dicarboxy-2,2'-bipyridine cluster_55 5,5'-dicarboxy-2,2'-bipyridine cluster_66 6,6'-dicarboxy-2,2'-bipyridine 44_structure 44_structure 55_structure 55_structure 66_structure 66_structure

Caption: Molecular structures of the three bipyridine dicarboxylic acid isomers.

Experimental Protocol: A Self-Validating System

To obtain high-quality, reproducible NMR spectra for distinguishing these isomers, a rigorous experimental protocol is essential.

Sample Preparation
  • Solvent Selection: Due to the presence of carboxylic acid groups, these compounds are polar. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a good solvent for many organic acids.[2] Alternatively, for experiments where exchangeable protons are to be observed, a mixture of D₂O with a small amount of NaOD can be used to form the carboxylate salt and improve solubility.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][4] For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Filtration: It is critical to filter the sample solution into the NMR tube to remove any particulate matter.[5][6] Suspended solids can severely degrade the spectral resolution. A Pasteur pipette with a small plug of glass wool is a suitable filtration method.[5]

  • Internal Standard: While the residual solvent peak can be used for referencing, for accurate chemical shift comparison, an internal standard such as tetramethylsilane (TMS) can be added if it does not interfere with the analyte signals.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex spin systems of the aromatic protons.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquiring 2D NMR spectra such as COSY, HSQC, and HMBC is highly recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Filter into NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR C->E F 2D NMR (COSY, HSQC, HMBC) C->F G Analyze Chemical Shifts D->G H Analyze Coupling Patterns D->H E->G F->G I Correlate 2D Data F->I J Isomer Identification G->J H->J I->J

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe execution of experiments involving this compound.

While DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE is a valuable reagent in synthetic chemistry, particularly in the formation of coordination complexes and functional materials, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to mitigate risks.

Hazard Assessment and Core Safety Principles

To the best of our current knowledge, the chemical, physical, and toxicological properties of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE have not been thoroughly investigated.[1] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful. General hazards associated with related bipyridine compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

Key Safety Principles:

  • Work in a Controlled Environment: All handling of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE should be conducted in a properly functioning laboratory chemical fume hood.[5]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[2][6]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second, fifty-foot travel distance from the work area.[5] Never work alone when handling potentially hazardous chemicals.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Safety GogglesChemical splash goggles are mandatory to protect against splashes and dust.[8] Standard safety glasses are insufficient.
Face ShieldA face shield, worn in conjunction with safety goggles, is required when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[8][9][10]
Hand Chemical-Resistant GlovesNitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals.[9][10] For prolonged or repeated contact, consider double-gloving or selecting gloves with a higher level of chemical resistance. Always consult the glove manufacturer's compatibility chart for specific chemical breakthrough times.[5][10]
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat is required to protect the skin and clothing from contamination.[7][9] For handling larger quantities or in situations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Respirator (if necessary)The need for respiratory protection should be determined by a risk assessment. If there is a potential for generating dust or aerosols, and engineering controls (i.e., the fume hood) are insufficient, a NIOSH-approved respirator may be necessary.[1][9] This could range from an N95 respirator for particulates to a half-mask or full-face respirator for vapors, depending on the specific operational hazards.[9][11]
Foot Closed-Toe ShoesSturdy, closed-toe and heel shoes are mandatory in all laboratory settings to protect against spills and falling objects.[8][9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE Assess_Quantity Assess Quantity of Compound Start->Assess_Quantity Assess_Operation Assess Nature of Operation (e.g., weighing, dissolution, reaction) Start->Assess_Operation Base_PPE Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes Assess_Quantity->Base_PPE Small quantities (<1g) Enhanced_PPE Enhanced PPE: - Add Face Shield - Consider Double Gloving or  Chemically Resistant Gloves Assess_Quantity->Enhanced_PPE Large quantities (>1g) Assess_Operation->Base_PPE Simple dissolution Assess_Operation->Enhanced_PPE Vigorous reaction or potential for splashing Respiratory_Protection Respiratory Protection: - N95 or higher respirator Assess_Operation->Respiratory_Protection Potential for dust or aerosol generation Proceed_with_Caution Proceed with Caution and Adhere to Protocols Base_PPE->Proceed_with_Caution Proceed with experiment Enhanced_PPE->Proceed_with_Caution Respiratory_Protection->Proceed_with_Caution

Caption: PPE selection workflow based on experimental parameters.

Step-by-Step Handling Procedures

Adherence to a systematic workflow is crucial for safe handling.

Preparation and Weighing:

  • Don PPE: Before handling the compound, put on all required PPE as determined by your risk assessment.

  • Prepare the Work Area: Ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.

  • Weighing: If possible, weigh the solid compound directly within the fume hood. If an analytical balance outside the hood is necessary, use a tared, sealed container to transport the compound.[12] This minimizes the risk of releasing dust into the laboratory environment.

Dissolution and Reaction:

  • Inert Atmosphere: Although not explicitly stated for this compound, many bipyridine derivatives and their reactions benefit from or require an inert atmosphere to prevent side reactions with air or moisture.[13][14] If your procedure requires anhydrous or air-sensitive conditions, ensure your glassware is properly dried and the system is under a positive pressure of an inert gas like nitrogen or argon, vented through a bubbler.[14][15]

  • Addition of Reagents: Add solvents and other reagents slowly to control the reaction rate and temperature. For air-sensitive reagents, use proper syringe and cannula techniques.[13][14][15]

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event or pressure buildup.

Storage and Disposal

Storage:

  • Keep the container of DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE tightly closed in a dry and well-ventilated place.[1]

  • The compound may be light-sensitive and should be stored accordingly.[1] Storing under an inert atmosphere is also recommended.[1]

  • For air-sensitive materials, storage in a glove box is ideal.[12]

Disposal:

  • Waste Collection: All waste materials containing DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and properly labeled hazardous waste container.[5]

  • Quenching Reactive Mixtures: If the compound is part of a reactive mixture, ensure the reaction is fully quenched before disposal. Follow established laboratory procedures for neutralizing any remaining reactive reagents.

  • Regulatory Compliance: Dispose of the hazardous waste in accordance with all federal, state, and local environmental regulations.[1] This typically involves arranging for pickup by your institution's environmental health and safety department.[5] Do not pour any waste containing this compound down the drain.[1][2]

By adhering to these guidelines, you can safely incorporate DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE into your research endeavors while minimizing risks to yourself and your colleagues. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.

References

  • Air-Sensitive or Highly Reactive Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • Material Safety Data Sheet (for Tris(2,2'-bipyridyl)dichloro-ruthenium(II)hexahydrate). (2012, July 9). Retrieved from [Link]

  • Handling air-sensitive reagents AL-134 - MIT. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Standard Operating Procedure for Pyridine - Washington State University. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE

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